5-Bromo-3-chloro-2-fluorophenylboronic acid
Overview
Description
5-Bromo-3-chloro-2-fluorophenylboronic acid is a versatile organoboron compound with the molecular formula C6H4BBrClFO2. It is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, which is further substituted with a boronic acid group. This compound is widely used in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluorophenylboronic acid typically involves the halogenation of phenylboronic acid followed by selective substitution reactions. One common method is the direct halogenation of phenylboronic acid using bromine, chlorine, and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to achieve large-scale production. Continuous flow reactors and automated systems are often employed to enhance efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in organic synthesis and material science.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include various substituted phenylboronic acids, phenylboronic esters, and other derivatives that are useful in further chemical transformations.
Scientific Research Applications
5-Bromo-3-chloro-2-fluorophenylboronic acid is extensively used in scientific research due to its unique chemical properties. Its applications span across chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioconjugation techniques and labeling of biomolecules for imaging and diagnostic purposes.
Medicine: It is employed in the design and synthesis of drug candidates, particularly in the field of cancer therapy and targeted drug delivery.
Industry: Its use in material science includes the development of advanced polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 5-Bromo-3-chloro-2-fluorophenylboronic acid exerts its effects depends on the specific application. In organic synthesis, it often acts as a boronic acid derivative that undergoes transmetalation reactions with transition metals, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
5-Bromo-3-chloro-2-fluorophenylboronic acid is compared with other similar compounds to highlight its uniqueness:
3-Bromo-5-chloro-2-fluorophenylboronic acid: Similar structure but different positions of halogens.
2-Bromo-3-chloro-5-fluorophenylboronic acid: Different halogen positions leading to distinct reactivity.
4-Bromo-2-chloro-3-fluorophenylboronic acid: Another positional isomer with unique chemical properties.
These compounds share the boronic acid functionality but differ in their halogen positions, which significantly affect their reactivity and applications.
Properties
IUPAC Name |
(5-bromo-3-chloro-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOEAUGCPUWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.